molecular formula C11H14N4S B2842523 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole CAS No. 2034416-42-5

4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole

Cat. No.: B2842523
CAS No.: 2034416-42-5
M. Wt: 234.32
InChI Key: CVQNHCYQZUXILC-UHFFFAOYSA-N
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Description

4-Methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole is a synthetic small molecule featuring a 1,2,4-triazole core linked to a tetrahydro-thienopyridine moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science. Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . In particular, the 1,2,4-triazole pharmacophore has been incorporated into a wide variety of therapeutically important agents and is extensively researched for its antimicrobial properties, including activity against drug-resistant bacterial strains . The tetrahydro-thienopyridine scaffold is a privileged structure in pharmaceutical research, suggesting that this hybrid molecule may serve as a valuable precursor or building block in the development of new biologically active compounds. Researchers can utilize this compound as a key intermediate in organic synthesis or as a core scaffold for generating novel compounds for screening against biological targets. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-methyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-14-8-12-13-11(14)7-15-4-2-10-9(6-15)3-5-16-10/h3,5,8H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNHCYQZUXILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole typically involves the formation of the triazole ring followed by its fusion with the tetrahydrothienopyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a thioamide and a hydrazine derivative, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and real-time monitoring can further enhance the production process .

Chemical Reactions Analysis

Substitution and Functional Group Transformations

The methyl group at position 4 of the triazole and the thienopyridine’s sulfur atom are reactive sites:

  • Nucleophilic Substitution: The methyl group undergoes substitution with electrophiles (e.g., chloroacetyl chloride) in benzene or DMF, forming derivatives like 3(6)-[4-(chloroacetyl)piperazin-1-yl]pyridine hybrids .

  • Sulfur Oxidation: The thienopyridine’s sulfur can oxidize to sulfoxides or sulfones under controlled conditions, though direct evidence for this compound is extrapolated from analogous thieno[2,3-b]pyridines .

Biological Activity Derivatization

Derivatives are synthesized for pharmacological screening:

  • Antioxidant Activity: Analogous 1,2,3-triazole-thienopyridines exhibit radical scavenging properties, attributed to the triazole’s electron-rich core .

  • Antimicrobial Modifications: Bromination or trifluoromethylation at the thienopyridine’s 6-position (e.g., using Br₂/Fe) enhances bioactivity, as seen in related compounds .

Table 2: Functionalization Strategies for Bioactivity

ModificationReagentsTarget ActivitySource
BrominationBr₂, Fe, CHCl₃Antimicrobial
TrifluoromethylationCF₃I, CuI, DMFMetabolic stability
Hydrazide conjugationHydrazine hydrate, EtOHAnticancer

Degradation and Stability Studies

  • Acidic Hydrolysis: The triazole ring resists hydrolysis below pH 3 but degrades in strong acids (e.g., HCl > 2M), forming pyridine-3-carboxamide derivatives .

  • Thermal Stability: Decomposition occurs above 300°C, with the thienopyridine moiety fragmenting before the triazole .

Key Research Findings

  • Stereoelectronic Effects: The methyl group at N4 stabilizes the triazole ring against nucleophilic attack, directing substitutions to the thienopyridine component .

  • Solvent-Dependent Reactivity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates in alkylation and coupling steps .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. Triazoles have been studied extensively for their efficacy against various pathogens. The specific compound has shown promise in enhancing the activity of antifungal agents, potentially serving as an adjuvant in treating fungal infections resistant to conventional therapies.

Case Study:
A study conducted on a series of triazole derivatives demonstrated that modifications to the triazole ring can improve antifungal activity against strains of Candida and Aspergillus species. The inclusion of thieno[3,2-c]pyridine moieties was noted to enhance the lipophilicity and bioavailability of these compounds, leading to increased efficacy in vitro .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research into similar triazole derivatives has indicated that they can inhibit cancer cell proliferation by disrupting cellular signaling pathways.

Case Study:
A recent study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. Results showed that compounds with thieno[3,2-c]pyridine substitutions had a higher potency against breast and lung cancer cells compared to standard chemotherapeutic agents. This suggests that further exploration into the synthesis of such derivatives could lead to novel anticancer therapies .

Organic Electronics

The unique electronic properties of 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole make it a candidate for use in organic electronics. Its ability to act as a charge transport material can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings:
Studies have demonstrated that incorporating triazole-based materials into organic semiconductor devices improves charge mobility and stability. For instance, devices utilizing these compounds exhibited enhanced performance metrics such as increased efficiency and lifespan when compared to devices using traditional materials .

Summary Table of Applications

Application Area Details References
Antimicrobial ActivityEnhances antifungal efficacy; potential adjuvant for resistant infections
Anticancer PropertiesInhibits cancer cell proliferation; promising against breast and lung cancer
Organic ElectronicsActs as charge transport material; improves efficiency in OLEDs and OPVs

Mechanism of Action

The mechanism of action of 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. This compound can also interact with cellular receptors, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Structural Analogues in the 4H-1,2,4-Triazole Class

Several structurally related 4H-1,2,4-triazole derivatives have been synthesized and characterized. Key differences lie in the substituents at positions 3 and 5 of the triazole ring, which significantly influence physicochemical and biological properties:

Compound Name Substituents (Position 3) Substituents (Position 5) Melting Point (°C) Yield (%) Key Bioactivity
Target Compound Thieno[3,2-c]pyridinylmethyl Methyl Not reported Not reported Not reported
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Alkylsulfanyl Pyridin-4-yl Not reported 70–85 Biochemical activity (e.g., enzyme inhibition)
5-[4-Methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-(4-chlorophenyl)-3-(benzylthio)-4H-1,2,4-triazole (A22) Benzylthio 4-Methyl-2-(pyridin-3-yl)thiazole-5-yl 132–134 83 Antimicrobial
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Alkyl groups 5-Methyl-1H-pyrazol-3-yl 51–269 20–87 Moderate antiradical activity

Key Structural Observations :

  • The target compound’s thienopyridine substituent distinguishes it from analogues with simpler aryl or alkyl groups (e.g., benzylthio or pyridinyl). This fused heterocyclic system may enhance π-π stacking interactions in biological targets .
Physicochemical Properties
  • Melting Points : Most triazole derivatives exhibit melting points between 51°C and 269°C, influenced by substituent polarity and crystallinity . The target compound’s melting point is unreported but likely falls within this range.
  • Spectral Data: IR and NMR spectra of similar compounds (e.g., A22 and A23 ) show characteristic absorptions for C=S (1050–1250 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹). The thienopyridine moiety in the target compound would display distinct aromatic and heterocyclic signals in the ¹H NMR spectrum (δ 6.8–8.5 ppm) .

Biological Activity

The compound 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C13H14N4S
  • Molecular Weight: 258.35 g/mol

Synthesis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions involving thioamide and hydrazine derivatives. The specific synthetic pathway for this compound has been documented in various studies. The compound can be synthesized through the reaction of appropriate thieno[3,2-c]pyridine derivatives with methyl hydrazine under acidic conditions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various triazole compounds against both Gram-positive and Gram-negative bacteria. Specifically:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli62.5 µg/ml
Triazole Derivative BStaphylococcus aureus125 µg/ml
Triazole Derivative CB. subtilis250 µg/ml

The triazole moiety enhances interaction with bacterial enzymes and disrupts cell wall synthesis, leading to increased antibacterial activity .

Antifungal Properties

Triazoles are also recognized for their antifungal properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various fungal pathogens:

FungusCompound TestedResult
Candida albicansTriazole Derivative DInhibition Zone: 20 mm
Aspergillus nigerTriazole Derivative EMIC: 125 µg/ml

These results suggest that the compound could serve as a potential antifungal agent .

Anticancer Activity

The anticancer potential of triazoles has been a focal point in several studies. For instance:

  • Cell Lines Tested: HT-29 (colorectal cancer), MCF-7 (breast cancer)
  • Mechanism: Induction of apoptosis and cell cycle arrest at the G0/G1 phase.

One study reported that certain triazole derivatives exhibited IC50 values as low as 30 µM against HT-29 cells . This activity is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation.

Case Studies

Case Study 1: Antimicrobial Screening
In a comparative study of various triazoles including our compound of interest, it was found that those with a thienopyridine scaffold showed enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Anticancer Efficacy
Another investigation into the antiproliferative effects of triazoles revealed that compounds similar to this compound were effective in reducing tumor size in xenograft models by inducing apoptosis through caspase activation .

Q & A

Q. Basic

  • 1H NMR : Identifies proton environments (e.g., methyl groups, aromatic protons).
  • IR Spectroscopy : Detects functional groups like C=N (triazole) and S-H (thiol).
  • Elemental Analysis : Validates empirical formulas.
  • HPLC : Assesses purity (>95% required for pharmacological studies).
    These methods are cross-referenced with computational data (e.g., PubChem entries) for validation .

How can molecular docking predict the biological activity of this compound?

Q. Advanced

Protein Preparation : Retrieve target enzyme structures (e.g., 14-α-demethylase lanosterol, PDB:3LD6) from the Protein Data Bank.

Ligand Preparation : Optimize the compound’s 3D structure using software like MarvinSketch.

Docking Simulations : Use Discovery Studio to analyze binding affinities and interactions (e.g., hydrogen bonding with triazole, π-π stacking with thieno-pyridine).

Validation : Compare results with known inhibitors (e.g., fluconazole) to assess antifungal potential .

How can low yields in triazole ring formation during synthesis be addressed?

Q. Advanced

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Temperature Control : Use microwave-assisted synthesis for faster reaction kinetics.
  • Purification : Employ gradient elution in column chromatography to isolate the triazole product .

What structural features influence the pharmacological activity of this compound?

Q. Basic

  • Triazole Core : Participates in hydrogen bonding with enzyme active sites.
  • Thieno[3,2-c]pyridine Moiety : Engages in π-π interactions with aromatic residues.
  • Methyl Group at Position 4 : Enhances metabolic stability by reducing oxidation.
    These features are critical for antifungal and antimicrobial activity .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

  • Standardize Assays : Use identical cell lines (e.g., Candida albicans SC5314) and growth media.
  • Purity Verification : Reassess compounds via LC-MS to rule out impurities.
  • Dose-Response Studies : Perform IC₅₀ comparisons under controlled conditions.
  • Cross-Validation : Combine in vitro assays with in silico docking to reconcile discrepancies .

What in silico methods are used to assess ADME properties?

Q. Advanced

  • Lipophilicity (LogP) : Calculated using ChemAxon to predict membrane permeability.
  • Solubility : Simulated with ADMET Predictor™.
  • Metabolic Stability : Cytochrome P450 interactions modeled via SwissADME.
  • Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity .

How are synthesized derivatives purified to >99% purity?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures for high-melting-point compounds.
  • Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients.
  • Preparative HPLC : Utilize C18 columns and acetonitrile/water mobile phases.
  • Mass-Directed Purification : Isolate fractions via LC-MS .

What challenges arise in regioselective alkylation of triazole thiols?

Q. Advanced

  • Competing Reactivity : Thiol (-SH) vs. triazole nitrogen sites.
  • Mitigation Strategies : Use bulky alkyl halides (e.g., tert-butyl bromide) or protective groups (e.g., Boc) to direct substitution.
  • Reaction Monitoring : Track progress via TLC or in situ IR to optimize conditions .

How can analogs with improved metabolic stability be designed?

Q. Advanced

  • Electron-Withdrawing Substituents : Introduce -CF₃ or -NO₂ groups to reduce CYP450-mediated oxidation.
  • Heterocycle Fusion : Replace thieno-pyridine with pyrazolo-triazole to enhance rigidity.
  • Prodrug Strategies : Mask thiol groups as acetylated derivatives for sustained release .

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